N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid
N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid
Brand Name:
Vulcanchem
CAS No.:
134470-36-3
VCID:
VC0165280
InChI:
InChI=1S/C18H19NO3/c1-14(19(21)15(2)20)11-12-16-7-6-10-18(13-16)22-17-8-4-3-5-9-17/h3-14,21H,1-2H3/b12-11+
SMILES:
CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O
Molecular Formula:
C18H19NO3
Molecular Weight:
297.3 g/mol
N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid
CAS No.: 134470-36-3
Main Products
VCID: VC0165280
Molecular Formula: C18H19NO3
Molecular Weight: 297.3 g/mol
CAS No. | 134470-36-3 |
---|---|
Product Name | N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid |
Molecular Formula | C18H19NO3 |
Molecular Weight | 297.3 g/mol |
IUPAC Name | N-hydroxy-N-[(E)-4-(3-phenoxyphenyl)but-3-en-2-yl]acetamide |
Standard InChI | InChI=1S/C18H19NO3/c1-14(19(21)15(2)20)11-12-16-7-6-10-18(13-16)22-17-8-4-3-5-9-17/h3-14,21H,1-2H3/b12-11+ |
Standard InChIKey | ZLIVOFMPDUIULQ-VAWYXSNFSA-N |
Isomeric SMILES | CC(/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |
SMILES | CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |
Canonical SMILES | CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |
Synonyms | BW B218C BW-B218C N-(1-methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid |
PubChem Compound | 6439376 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume